molecular formula C18F12 B13434870 Dodecafluorotriphenylene CAS No. 17051-14-8

Dodecafluorotriphenylene

Cat. No.: B13434870
CAS No.: 17051-14-8
M. Wt: 444.2 g/mol
InChI Key: IMVCZNRQMXBQAI-UHFFFAOYSA-N
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Description

Triphenylene, dodecafluoro- is a fluorinated derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound consists of a triphenylene core with twelve fluorine atoms attached, resulting in a highly fluorinated structure. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylene, dodecafluoro- typically involves the fluorination of triphenylene. One common method is the photocyclodehydrofluorination (PCDHF) reaction, which is used to introduce fluorine atoms into the triphenylene core. This reaction is often coupled with nucleophilic aromatic substitution (SNAr) reactions to achieve the desired level of fluorination .

Industrial Production Methods

Industrial production of triphenylene, dodecafluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions must be carefully controlled to ensure the safety and efficiency of the process. The use of catalysts and specific reaction temperatures can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Triphenylene, dodecafluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of triphenylene, dodecafluoro- include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from the reactions of triphenylene, dodecafluoro- depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of triphenylene, dodecafluoro- involves its interaction with molecular targets through its fluorinated aromatic structure. The presence of fluorine atoms enhances the compound’s ability to participate in π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s behavior in various chemical and biological systems .

Properties

CAS No.

17051-14-8

Molecular Formula

C18F12

Molecular Weight

444.2 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecafluorotriphenylene

InChI

InChI=1S/C18F12/c19-7-1-2(8(20)14(26)13(7)25)4-6(12(24)18(30)17(29)11(4)23)5-3(1)9(21)15(27)16(28)10(5)22

InChI Key

IMVCZNRQMXBQAI-UHFFFAOYSA-N

Canonical SMILES

C12=C(C3=C(C4=C1C(=C(C(=C4F)F)F)F)C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F

Origin of Product

United States

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